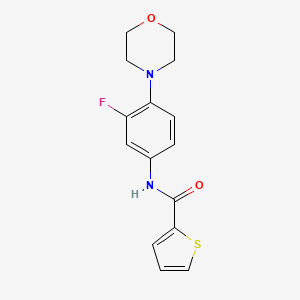

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTFOWHXHOWGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329891 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478079-71-9 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of reagents and conditions is crucial to minimize by-products and ensure the desired product’s consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom and morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHFNO

Molecular Weight: 337.35 g/mol

The compound features a thiophene ring, which is known for its biological activity, and a morpholinophenyl moiety, which enhances its pharmacological properties. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and metabolic stability.

Antimicrobial Activity

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide has been evaluated for its antimicrobial properties. Studies have indicated that compounds with thiophene structures often exhibit activity against various bacterial strains. For instance, derivatives of similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular agents .

Anticancer Properties

Research indicates that compounds containing thiophene and morpholine groups can exhibit anticancer activities. A related study found that similar derivatives demonstrated significant growth inhibition against several cancer cell lines, including those resistant to conventional therapies . The mechanism of action may involve the disruption of cellular pathways critical for tumor growth.

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiophene or morpholine rings may lead to enhanced biological activity or reduced toxicity, making SAR studies an essential part of future research.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or proteins, disrupting essential cellular processes. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to the suppression of bacterial replication and growth . The compound’s fluorine atom and morpholine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Differentiation

- Core Heterocycles: The target compound utilizes a thiophene-carboxamide backbone, whereas analogues like N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () incorporate a thiazole ring, which may enhance π-π stacking interactions in antibacterial targets .

- Substituent Effects :

- The morpholine ring in the target compound is directly attached to the phenyl group, optimizing solubility and hydrogen-bonding capacity. Analogues with thiomorpholine () exhibit altered electronic properties due to sulfur substitution, which may affect metabolic stability .

- Fluorine at the 3-position on the phenyl ring (target) enhances electronegativity and bioavailability, a feature shared with M8-B (), which includes a fluorophenylmethyl group .

Implications of Substituent Modifications

- Fluorine and Morpholine Synergy : The combination of fluorine and morpholine in the target compound likely enhances blood-brain barrier penetration, a trait observed in kinase inhibitors like those in and .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide, identified by its CAS number 478079-71-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a thiophene moiety, which contribute to its unique chemical properties. The presence of the fluorine atom is believed to enhance its biological activity through improved receptor binding and metabolic stability.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating various signaling pathways. The thiophene and morpholine groups may play crucial roles in binding affinity to enzymes or receptors involved in disease processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy as an antibacterial agent is currently being evaluated in clinical settings.

- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This activity could position this compound as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's.

Case Studies

- Anticancer Activity : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

- Antimicrobial Efficacy : In a recent study evaluating the antimicrobial properties of various thiophene derivatives, this compound showed significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide, and what reaction conditions are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the morpholinophenyl moiety via nucleophilic aromatic substitution (e.g., fluorination at the 3-position of the phenyl ring) .

- Step 2 : Coupling of the thiophenecarboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions to avoid hydrolysis .

- Critical Conditions : Strict control of temperature (0–5°C during fluorination), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and thiophene groups) and morpholine protons (δ 3.5–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 351.1) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% validated using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., lactate dehydrogenase) using spectrophotometric NADH oxidation assays at varying substrate concentrations .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites, validated by site-directed mutagenesis .

- Comparative Studies : Cross-testing against structurally related inhibitors (e.g., Linezolid derivatives) to assess selectivity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility, monitored via UV-Vis spectroscopy .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide deuteration or fluorination .

- Bioavailability Testing : Pharmacokinetic profiling in rodent models (Cₘₐₓ, AUC₀–₂₄) after oral/intravenous administration .

Q. How can contradictory data on biological targets (e.g., protein synthesis vs. enzyme inhibition) be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.